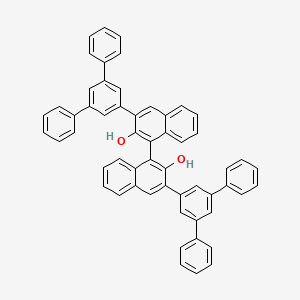

3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol

Übersicht

Beschreibung

The compound of interest, 3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol, is a binaphthyl derivative, which is a class of compounds known for their utility in various chemical applications due to their chiral properties. These compounds are often used as ligands in asymmetric synthesis and catalysis, as well as in the development of materials with unique optical properties.

Synthesis Analysis

The synthesis of binaphthyl derivatives is a topic of significant interest in the field of organic chemistry. For instance, the synthesis of chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been achieved through a novel nickel-catalyzed phosphine insertion, which has become a successful chiral ligand since its introduction in the early 1980s . Additionally, the Williamson Reaction has been employed for the alternate resolution of 2,2'-Bis(bromomethyl)-1,1'-binaphthyl and 1,1'-binaphthalene-2,2'-diol, leading to the production of optically pure compounds .

Molecular Structure Analysis

The molecular structure of binaphthyl derivatives is characterized by the presence of two naphthalene rings connected at the 1,1' positions, often substituted with various functional groups that can significantly alter their physical and chemical properties. For example, the introduction of diphenylphosphino groups can enhance the ligand's ability to catalyze asymmetric reactions .

Chemical Reactions Analysis

Binaphthyl derivatives participate in a variety of chemical reactions. The enantioresolution of BINAPO, a related binaphthyl oxide, was achieved using an inclusion complex with chiral 2,2'-dihydroxy-1,1'-binaphthyl, resulting in high enantiomeric excesses . Moreover, the synthesis of biaryl-like CATPHOS diphosphines through double Diels–Alder cycloaddition has shown to be efficient ligands for palladium-catalyzed amination of aromatic bromides and α-arylation of ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of binaphthyl derivatives are influenced by their substituents. For instance, a binaphthyl derivative with triphenylsilylphenyl groups, 4,4'-bis(4"-triphenylsilylphenyl)-1,1'-binaphthalene, has been reported to have a high glass transition temperature and to function as an ultraviolet amplified spontaneous emitter and host for blue electroluminescent devices . This highlights the potential of binaphthyl derivatives in the field of organic electronics and photonics.

Wissenschaftliche Forschungsanwendungen

Absolute Configuration and Structural Analysis

- The absolute configuration of 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol (VANOL) has been confirmed using experimental techniques like vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra. Quantum chemical predictions have been utilized to resolve discrepancies in the literature about its structure (Polavarapu et al., 2009).

Synthesis and Resolution Techniques

- Methods for synthesizing and resolving structures similar to 3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol have been developed. These include new resolution methods for biaryl bisphosphines and analytical techniques to establish absolute stereochemical configurations (Andersen et al., 2004).

Application in Asymmetric Catalysis

- This compound has been used in the preparation of enantiomerically pure diols, which have applications in asymmetric catalysis. Techniques for efficient resolution and high enantiomeric purity have been reported, contributing to the field of organic synthesis (Liu et al., 2003).

Development of Novel Ligands

- Novel ligands based on 3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol have been synthesized for use in various catalytic processes. These include phosphonation and the development of amphiphilic resin-supported ligands (Jaffrès et al., 1998), (Otomaru et al., 2004).

Use in Organic Synthesis

- The compound and its derivatives have been employed in organic synthesis processes such as enantioselective partitioning and asymmetric hydrogenation, showcasing its versatility in the field of chiral chemistry (Zhang et al., 2015), (Inagaki et al., 1997).

Potential in Chiral Ligand Synthesis

- Its potential for synthesizing chiral ligands for asymmetric catalysis has been explored, including the creation of diphosphines and other relevant compounds (Che et al., 2000).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it poses. It includes toxicity, flammability, environmental impact, and first aid measures.

Zukünftige Richtungen

This involves discussing potential future research directions or applications of the compound. It could include potential uses, improvements in synthesis methods, or new reactions that it could undergo.

Eigenschaften

IUPAC Name |

3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H38O2/c57-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)58)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36,57-58H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVFHSXATSQDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol | |

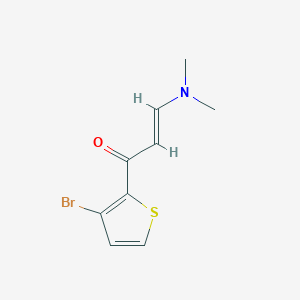

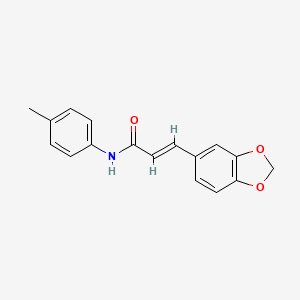

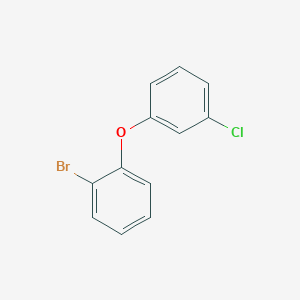

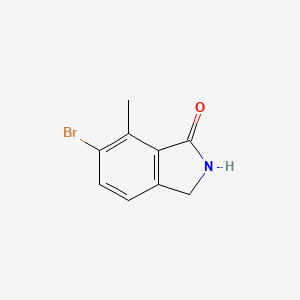

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

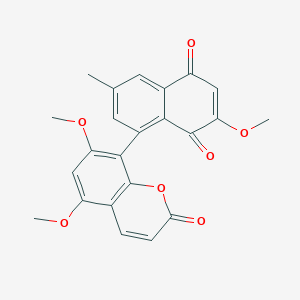

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)

![1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone](/img/structure/B3034176.png)

![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)

![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)